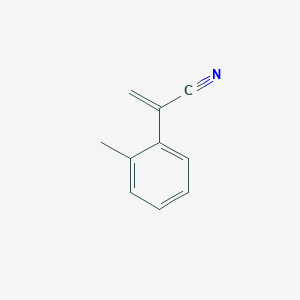

2-(2-Methylphenyl)acrylonitrile

説明

2-(2-Methylphenyl)acrylonitrile is an acrylonitrile derivative characterized by a phenyl ring substituted with a methyl group at the ortho position, attached to an acrylonitrile moiety (C₆H₅CH₂C≡N). This compound belongs to a broader class of acrylonitrile derivatives, which are studied for their diverse applications in medicinal chemistry, materials science, and polymer synthesis. The acrylonitrile group (C≡N) confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the 2-methylphenyl substituent modulates steric and electronic effects, impacting molecular geometry and biological activity .

特性

分子式 |

C10H9N |

|---|---|

分子量 |

143.18 g/mol |

IUPAC名 |

2-(2-methylphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C10H9N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6H,2H2,1H3 |

InChIキー |

UBLVISZFNNSYBB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1C(=C)C#N |

製品の起源 |

United States |

類似化合物との比較

Structural Comparisons

Substituent Effects and Molecular Geometry

- Benzothiophene Acrylonitriles (Compounds 31–33) : These derivatives feature a benzo[b]thiophene core instead of a phenyl ring, with methoxy groups (3,4-dimethoxy or 3,4,5-trimethoxy) enhancing electron density. The GI₅₀ values for anticancer activity range from <10 nM to >100 nM, attributed to improved binding to tubulin or other cellular targets .

- Halogenated Derivatives : For example, (Z)-3-(2-chloro-6-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)acrylonitrile () incorporates Cl, F, and CF₃ groups, increasing electron-withdrawing effects. This alters reactivity in polymerization and biological target interactions compared to the methyl group in 2-(2-methylphenyl)acrylonitrile .

- Quinoline and Heterocyclic Derivatives: Compounds like 2-[(2-chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile () exhibit dihedral angles of 71.3° between the acrylonitrile and quinoline planes, contrasting with the 85.7° angle in 2-[hydroxy(2-methoxyphenyl)methyl]acrylonitrile (). Such differences influence conjugation and bioactivity .

Table 1: Key Structural Parameters

Anticancer Potency and Mechanisms

- Halogenated Derivatives : The presence of Cl and CF₃ groups (e.g., ) may enhance cytotoxicity but also increase metabolic stability risks due to higher lipophilicity .

- Quinoline Hybrids: The title compound in shows hydrogen bonding (O–H⋯N) and C–H⋯N interactions in its crystal structure, which could mimic DNA or enzyme binding in biological systems .

Table 2: Anticancer Activity Comparison

Physical and Material Properties

Crystallographic Behavior

- 5-Cyclohexyl-2-(2-fluorophenyl)acrylonitrile (): Exhibits a monoclinic crystal system (C2/c) with a β angle of 95.855°, distinct from orthorhombic systems observed in simpler acrylonitriles. The fluorophenyl group introduces dipole interactions, affecting packing efficiency .

- Elastic Crystals (): Derivatives like (Z)-3-(furan-2-yl)-2-(4-(((E)-2-hydroxy-5-methylbenzylidene)amino)phenyl)acrylonitrile form flexible crystals due to π-π stacking and hydrogen bonding, unlike rigid structures of 2-(2-methylphenyl)acrylonitrile .

Polymerization Reactivity

- Acrylonitrile copolymers () show reactivity ratios (γ₁ = 7.985 for acrylonitrile; γ₂ = 0.599 for MBAME), indicating preferential incorporation of acrylonitrile. Substituents like methyl groups may sterically hinder polymerization compared to unsubstituted acrylonitrile .

Pharmacokinetic and Toxicity Considerations

- EPA Risk Evaluation (): Acrylonitrile is designated a high-priority substance due to carcinogenicity.

- Lipophilicity : Halogenated derivatives () have higher logP values, improving membrane permeability but increasing bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。